molecular formula C27H22N4O3 B269687 N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Katalognummer B269687
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: KVGHDGTVLAORHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide, also known as BPIQI, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. BPIQI belongs to the class of quinazoline derivatives and has been found to exhibit promising anti-cancer properties.

Wirkmechanismus

The mechanism of action of N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide involves the inhibition of certain enzymes involved in cell survival and proliferation. N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. By inhibiting these enzymes, N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects
N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer properties, N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been found to exhibit anti-inflammatory properties by inhibiting the activity of certain enzymes involved in inflammation. N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide for lab experiments is its potent anti-cancer properties. N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been found to exhibit significant inhibitory effects against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities for further research.

Zukünftige Richtungen

There are several future directions for research on N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to investigate its potential use in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide to make it more accessible for further research.

Synthesemethoden

The synthesis of N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide involves a multistep process that includes the preparation of various intermediates. The first step involves the reaction of 2-aminobenzonitrile with 2-bromoacetophenone to form 2-(2-bromoacetyl)benzonitrile. This intermediate is then reacted with 2-(benzyloxy)aniline to form the key intermediate, 2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydroquinazoline. Finally, this intermediate is reacted with isonicotinoyl chloride to form the desired product, N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide.

Wissenschaftliche Forschungsanwendungen

N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been extensively studied for its anti-cancer properties. It has been found to exhibit potent inhibitory effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes involved in cell survival and proliferation. Additionally, N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest.

Eigenschaften

Produktname

N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide

Molekularformel

C27H22N4O3

Molekulargewicht

450.5 g/mol

IUPAC-Name

N-[4-oxo-2-(2-phenylmethoxyphenyl)-1,2-dihydroquinazolin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C27H22N4O3/c32-26(20-14-16-28-17-15-20)30-31-25(29-23-12-6-4-10-21(23)27(31)33)22-11-5-7-13-24(22)34-18-19-8-2-1-3-9-19/h1-17,25,29H,18H2,(H,30,32)

InChI-Schlüssel

KVGHDGTVLAORHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3NC4=CC=CC=C4C(=O)N3NC(=O)C5=CC=NC=C5

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3NC4=CC=CC=C4C(=O)N3NC(=O)C5=CC=NC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.